Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate is a chemical compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, a hydroxy group, and an azepanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the protection of the amino group, followed by the formation of the azepane ring and subsequent functionalization to introduce the hydroxy and carboxylate groups. The reaction conditions often involve the use of protecting groups, such as tert-butyl, and reagents like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted azepane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-Boc-piperidine: This compound shares structural similarities with tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate, particularly the presence of a tert-butyl group and an amino group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group and potential biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its azepane ring structure. This uniqueness makes it valuable in the synthesis of novel compounds and in the study of biochemical mechanisms.
Biological Activity
Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate, also known as M4, is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C12H24N2O3
- Molecular Weight : 244.33 g/mol
- CAS Number : 1308384-29-3
M4 has been shown to act as both a β-secretase and an acetylcholinesterase inhibitor. These mechanisms are crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where the aggregation of amyloid beta peptides (Aβ) plays a pivotal role in disease progression.
Inhibition Studies
In vitro studies have demonstrated that M4 inhibits Aβ aggregation significantly, with an 85% inhibition rate at a concentration of 100 μM. Additionally, it exhibits moderate protective effects on astrocytes against Aβ-induced toxicity by reducing levels of pro-inflammatory cytokines like TNF-α and oxidative stress markers .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of M4:
Activity | IC50/Ki Values | Effect Observed |
---|---|---|
β-secretase Inhibition | IC50 = 15.4 nM | Significant reduction in Aβ aggregation |
Acetylcholinesterase Inhibition | Ki = 0.17 μM | Potential for cognitive enhancement |
Protection against Aβ toxicity | Cell viability increase from 43.78% to 62.98% | Improved astrocyte survival in presence of Aβ |
Reduction in oxidative stress | Decrease in malondialdehyde (MDA) levels | Suggests antioxidant properties |
Case Studies and Research Findings
- In Vitro Studies : Research indicated that M4 protects astrocytes from Aβ-induced cell death by enhancing cell viability in treated cultures. The compound's ability to inhibit pro-inflammatory cytokine production was noted, although not statistically significant when compared to controls .
- In Vivo Studies : In animal models, M4 showed moderate effects on scopolamine-induced oxidative stress but did not demonstrate significant differences when compared with established treatments like galantamine. This suggests that while M4 has potential neuroprotective properties, its bioavailability in the brain may limit its efficacy .
- Comparative Efficacy : When compared to other known inhibitors such as tacrine, M4 exhibited weaker but still relevant inhibitory activities against cholinesterases, indicating its potential as a multifunctional agent in treating cognitive decline associated with Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTYMZYBENRBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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